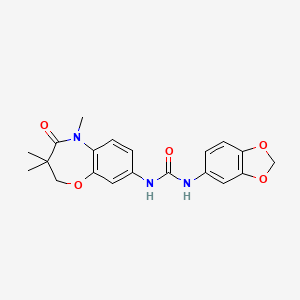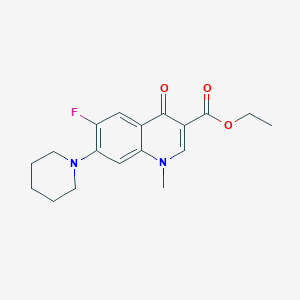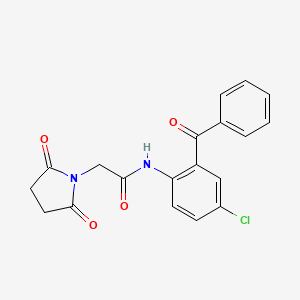![molecular formula C13H11N3O2 B6574873 2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile CAS No. 1206989-55-0](/img/structure/B6574873.png)
2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile, also known as 4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl acetonitrile (MDPTA), is a novel organic molecule that has recently been studied for its potential applications in the scientific research field. MDPTA is a crystalline solid with a molecular weight of 228.25 g/mol and a melting point of 160-163 °C. Its structure consists of a pyrazine ring with two methyl substituents at the 4-position and an acetonitrile group attached at the 2-position.
作用机制
The exact mechanism of action of MDPTA is still not fully understood. However, it is believed to act by inhibiting the growth of fungi and bacteria through the disruption of cell membrane integrity. It is also thought to have antioxidant activity by scavenging free radicals and inhibiting the oxidation of lipids. Furthermore, it is believed to inhibit the growth of cancer cells by targeting key proteins involved in cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDPTA are still being studied. However, it has been demonstrated to possess antifungal, antibacterial, and antioxidant activity. In addition, it has been shown to inhibit the growth of certain cancer cell lines, suggesting it may have potential anti-cancer properties.
实验室实验的优点和局限性
MDPTA has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule to synthesize, and its structure is well-defined. Furthermore, it has been demonstrated to possess antifungal, antibacterial, and antioxidant activity, making it a useful tool for studying these processes in the laboratory. However, it is important to note that the exact mechanism of action of MDPTA is still not fully understood, and further research is needed to fully elucidate its effects.
未来方向
There are several potential future directions for the study of MDPTA. First, further research is needed to understand the exact mechanism of action of MDPTA and how it interacts with different cell types. Second, more studies are needed to investigate the biochemical and physiological effects of MDPTA in greater detail. Third, studies are needed to determine the potential therapeutic applications of MDPTA, such as its potential use as an antifungal, antibacterial, and/or antioxidant agent. Finally, further research is needed to develop novel synthetic methods for the synthesis of MDPTA.
合成方法
MDPTA can be synthesized via a multi-step procedure starting from 4-methyl-2-phenyl-2,3-dioxo-1,2,3,4-tetrahydropyrazine. This is first reacted with acetic anhydride in the presence of pyridine to form the corresponding acetic ester. This is then hydrolyzed with aqueous sodium hydroxide to obtain the desired product.
科学研究应用
MDPTA has recently been studied for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, it has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has been demonstrated to possess antioxidant activity and to inhibit the growth of certain cancer cell lines, such as human prostate cancer cells.
属性
IUPAC Name |
2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-11(10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWNYUHABWTVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)



![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)
![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6574877.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6574884.png)
